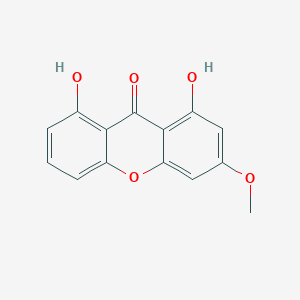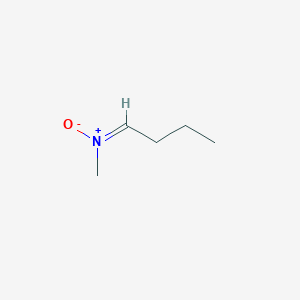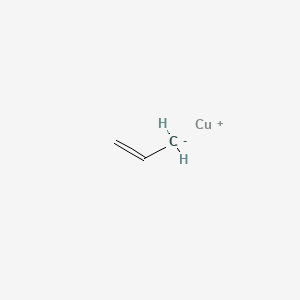
copper(1+);prop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper(1+);prop-1-ene can be synthesized through the reaction of copper(I) salts with prop-1-ene under controlled conditions. One common method involves the use of copper(I) chloride and prop-1-ene in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation of the copper(I) ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+);prop-1-ene undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) in the presence of oxidizing agents.
Reduction: The compound can participate in reduction reactions where the copper(I) ion is reduced to metallic copper.
Substitution: Ligand exchange reactions can occur, where the prop-1-ene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be facilitated by the use of coordinating solvents and elevated temperatures.
Major Products Formed
Oxidation: Copper(II) complexes and copper oxides.
Reduction: Metallic copper and copper hydrides.
Substitution: New copper(I) complexes with different ligands.
Applications De Recherche Scientifique
Copper(1+);prop-1-ene has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as cyclopropanation and olefin metathesis.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.
Industrial Applications: this compound is investigated for its use in industrial processes, including polymerization and chemical synthesis.
Mécanisme D'action
The mechanism of action of copper(1+);prop-1-ene involves the coordination of the copper(I) ion to the prop-1-ene ligand, which stabilizes the copper(I) state and facilitates various chemical reactions. The copper(I) ion can interact with substrates through coordination, electron transfer, and activation of chemical bonds. Molecular targets include organic molecules with double bonds, which can undergo transformations such as cycloaddition and hydrogenation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(1+);ethene: Similar coordination compound with ethene as the ligand.
Copper(1+);but-1-ene: Coordination compound with but-1-ene as the ligand.
Copper(1+);prop-2-ene: Coordination compound with prop-2-ene as the ligand.
Uniqueness
Copper(1+);prop-1-ene is unique due to its specific ligand (prop-1-ene), which imparts distinct reactivity and stability compared to other copper(I) complexes. The presence of the prop-1-ene ligand allows for unique interactions and transformations that are not observed with other ligands.
Propriétés
Numéro CAS |
37974-18-8 |
|---|---|
Formule moléculaire |
C3H5Cu |
Poids moléculaire |
104.62 g/mol |
Nom IUPAC |
copper(1+);prop-1-ene |
InChI |
InChI=1S/C3H5.Cu/c1-3-2;/h3H,1-2H2;/q-1;+1 |
Clé InChI |
CSHQDFGRFMLWRA-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]C=C.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


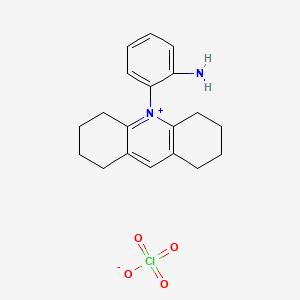
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
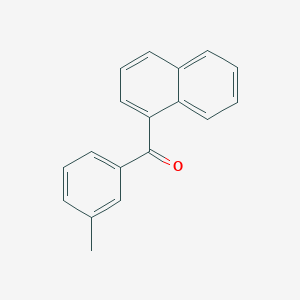
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
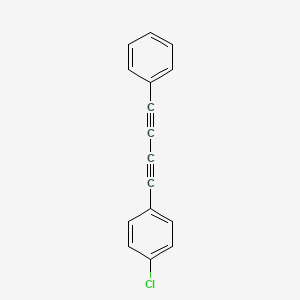
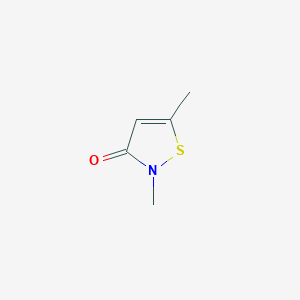
![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)
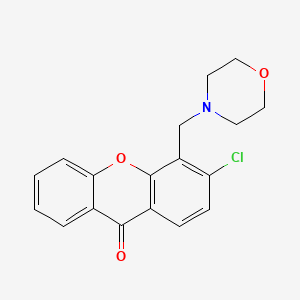

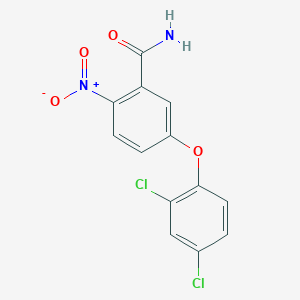

![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
